molecular formula C16H18FN3O2S B6576111 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 459861-10-0

2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6576111
CAS No.: 459861-10-0
M. Wt: 335.4 g/mol
InChI Key: DVRCSZKTRGDAFJ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a sulfanyl-linked ethanone moiety bearing a 2-methylpiperidine ring. This structure combines pharmacologically relevant motifs:

  • The 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, often enhancing bioavailability in drug candidates.
  • The 2-methylpiperidine moiety introduces stereoelectronic effects, influencing conformational flexibility and receptor affinity.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRCSZKTRGDAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one (commonly referred to as Compound A ) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a 1,3,4-oxadiazole ring and a sulfanyl group. Its molecular formula is C14H16FN3O2SC_{14}H_{16}FN_{3}O_{2}S, with a molecular weight of approximately 307.35 g/mol . The presence of the 4-fluorophenyl moiety suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of Compound A has been explored primarily in the context of its potential as an anti-cancer and anti-inflammatory agent. The following sections detail specific areas of research and findings related to its activity.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Caspase activation
A549 (Lung Cancer)15.8Apoptosis induction

Anti-inflammatory Effects

Compound A has also shown promise as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses, potentially through inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of Compound A:

  • Study on Breast Cancer Cells : In a study published in Journal of Medicinal Chemistry, researchers found that Compound A significantly inhibited MCF-7 cell growth in a dose-dependent manner (IC50 = 12.5 µM). The study attributed this effect to the compound's ability to induce apoptosis via mitochondrial pathways .
  • Inflammation Model in Rats : A study conducted on rats with induced inflammation showed that administration of Compound A resulted in a marked decrease in paw edema and inflammatory markers compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells .

The mechanisms underlying the biological activities of Compound A are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, suggesting an immunomodulatory role.
  • Enzyme Inhibition : Preliminary data indicate that Compound A may inhibit certain enzymes involved in cancer progression and inflammation.

Comparison with Similar Compounds

Aromatic Substituent Effects

  • 4-Fluorophenyl vs. Heteroaromatic Groups: The 4-fluorophenyl group in the target compound offers enhanced electron-withdrawing properties compared to the furan-2-yl () or 2-methylfuran-3-yl () groups. This may increase oxidative stability but reduce π-donor capacity in binding interactions .

Piperidine Substitution Patterns

  • 2-Methylpiperidin-1-yl vs. 4-Methylpiperidin-1-yl: The 2-methyl group (target compound) creates a steric hindrance near the nitrogen atom, which may restrict rotational freedom and alter binding pocket interactions compared to the 4-methyl analogs ().

Hypothesized Pharmacological Implications

While explicit bioactivity data are absent in the provided evidence, structural trends suggest:

  • 4-Fluorophenyl-containing analogs may exhibit stronger CNS penetration due to increased lipophilicity.
  • Furan-substituted derivatives () could display reduced metabolic clearance compared to benzodioxin systems () .

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